4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol
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Overview
Description
4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole group, an imidazo[1,2-a]pyridine core, and a ditert-butylphenol moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base . The reaction conditions typically involve refluxing in toluene for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous sodium hydroxide (NaOH) solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with enzymes and receptors, potentially inhibiting their activity. The imidazo[1,2-a]pyridine core may also contribute to its biological activity by binding to DNA or proteins, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-ylamino)-1-(1,1’-biphenyl)-4-yl-1-propanone
- 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid
- 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol
Uniqueness
4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the ditert-butylphenol moiety further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H33N3O3 |
---|---|
Molecular Weight |
471.601 |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C29H33N3O3/c1-17-9-8-10-24-31-25(18-13-20(28(2,3)4)26(33)21(14-18)29(5,6)7)27(32(17)24)30-19-11-12-22-23(15-19)35-16-34-22/h8-15,30,33H,16H2,1-7H3 |
InChI Key |
YWUUDLNDILQOAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCO4)C5=CC(=C(C(=C5)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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